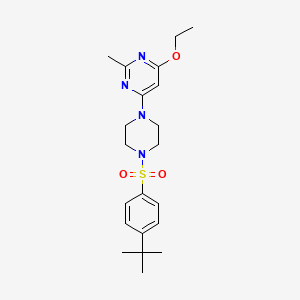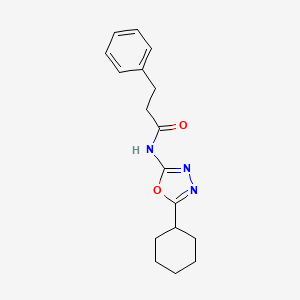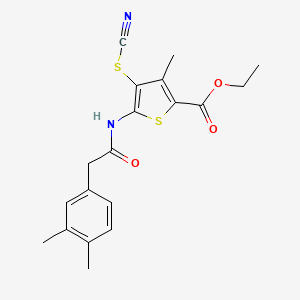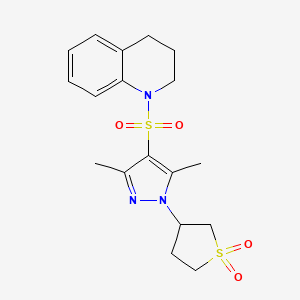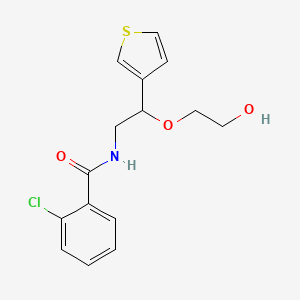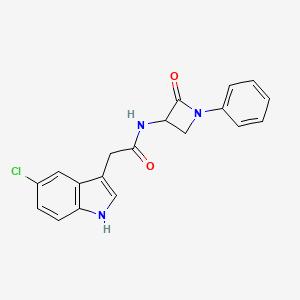
2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its biological activities. The compound has been found to exhibit promising results in various scientific research applications, making it a potential candidate for further development.
Mecanismo De Acción
The mechanism of action of 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A is not fully understood. However, studies have suggested that the compound may exert its biological activities through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. The compound has also been found to induce apoptosis in cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A has been shown to exhibit various biochemical and physiological effects. The compound has been found to inhibit cell proliferation, induce apoptosis, and reduce inflammation. In addition, 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A has been shown to modulate the expression of various genes involved in cancer progression and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A in lab experiments is its potent biological activities. The compound has been found to exhibit promising results in various scientific research applications, making it a potential candidate for further development. However, one of the limitations of using 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A in lab experiments is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the development of 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A. One potential direction is the optimization of the compound's pharmacokinetic properties, such as its solubility and bioavailability. Another direction is the identification of the compound's molecular targets and the elucidation of its mechanism of action. Furthermore, the development of analogs of 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A involves the reaction of 5-chloro-1H-indole-3-carboxylic acid with 2-oxo-1-phenylazetidine-3-acetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A as a white solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A has been extensively studied for its biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also exhibited antibacterial activity against various strains of bacteria, including Staphylococcus aureus.
Propiedades
IUPAC Name |
2-(5-chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-13-6-7-16-15(9-13)12(10-21-16)8-18(24)22-17-11-23(19(17)25)14-4-2-1-3-5-14/h1-7,9-10,17,21H,8,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNFIEDBWIDIQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=CC=C2)NC(=O)CC3=CNC4=C3C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2573655.png)
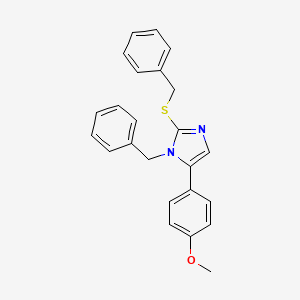
![N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)
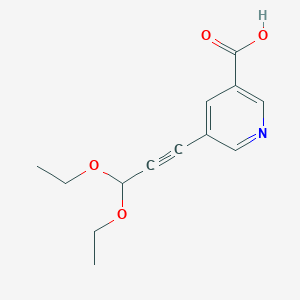
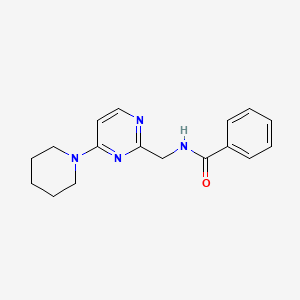
![4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2573667.png)
![3-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2573669.png)
